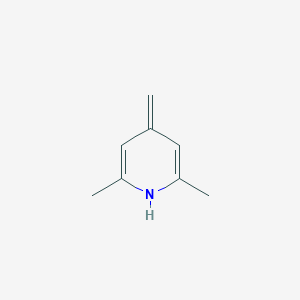
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and a methylene group at position 4 on the 1,4-dihydropyridine ring. The unique structure of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
The synthesis of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) can be achieved through several methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. This reaction is typically carried out under solvent-free conditions or in the presence of a suitable catalyst to enhance the yield and selectivity of the desired product .
Industrial production methods often involve the use of scalable and environmentally friendly processes. For instance, the use of heterogeneous catalysts such as magnesium ferrite nanoparticles (MgFe2O4 MNPs) has been reported to facilitate the synthesis of 1,4-dihydropyridine derivatives under mild conditions .
Análisis De Reacciones Químicas
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) can lead to the formation of pyridine derivatives, while reduction reactions can yield tetrahydropyridine compounds. Substitution reactions, on the other hand, can introduce various functional groups into the molecule, further enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, derivatives of 1,4-dihydropyridine are known for their calcium channel blocking activity, making them useful in the treatment of cardiovascular diseases such as hypertension .
Additionally, this compound has shown promise in the development of new therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties. In the industrial sector, Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) is used in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) is primarily related to its ability to interact with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to lower blood pressure and prevent angina .
At the molecular level, the interaction of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) with calcium channels involves the formation of a stable complex that prevents the opening of the channel, thus blocking calcium ion entry. This action is mediated through specific binding sites on the channel protein, which are targeted by the compound .
Comparación Con Compuestos Similares
Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) can be compared with other similar compounds such as nifedipine, amlodipine, and felodipine, which are also 1,4-dihydropyridine derivatives. These compounds share a common mechanism of action as calcium channel blockers but differ in their pharmacokinetic properties and clinical applications .
For instance, nifedipine is widely used for the treatment of hypertension and angina, while amlodipine has a longer duration of action and is preferred for chronic management of cardiovascular conditions. Felodipine, on the other hand, is known for its high selectivity for vascular smooth muscle, making it effective in reducing peripheral resistance .
The uniqueness of Pyridine,1,4-dihydro-2,6-dimethyl-4-methylene-(9ci) lies in its specific structural features, which may confer distinct pharmacological properties and potential therapeutic benefits. Further research is needed to fully elucidate its clinical applications and advantages over existing calcium channel blockers .
Propiedades
Número CAS |
144486-71-5 |
|---|---|
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,1H2,2-3H3 |
Clave InChI |
MBTJZUJSSLZVHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)C=C(N1)C |
SMILES canónico |
CC1=CC(=C)C=C(N1)C |
Sinónimos |
Pyridine, 1,4-dihydro-2,6-dimethyl-4-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















